molecular formula C23H32N6O B6009794 1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide

1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide

Cat. No.: B6009794
M. Wt: 408.5 g/mol
InChI Key: YQEACOUVNGXZHQ-UHFFFAOYSA-N
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Description

1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide is a complex organic compound that features a unique structure combining azepane, pyridine, and piperazine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridine moieties: Pyridine rings can be introduced via nucleophilic substitution reactions.

    Coupling with piperazine: The piperazine moiety is introduced through nucleophilic substitution or coupling reactions.

    Final coupling and functionalization: The final step involves coupling the intermediate with the azepane ring and functionalizing the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridin-4-yl)methanamine
  • N-methyl-1-(pyridin-2-yl)methanamine
  • N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide is unique due to its combination of azepane, pyridine, and piperazine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O/c1-27-13-6-2-3-9-20(27)23(30)26-18-19-8-7-12-25-22(19)29-16-14-28(15-17-29)21-10-4-5-11-24-21/h4-5,7-8,10-12,20H,2-3,6,9,13-18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEACOUVNGXZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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